6-[Benzyl(ethyl)amino]pyridin-3-ol

Medicinal Chemistry Drug Design ADME

6-[Benzyl(ethyl)amino]pyridin-3-ol (CAS 803733-27-9) is a small molecule heterocyclic compound, specifically a substituted 3-pyridinol derivative. This compound serves as a key intermediate in the synthesis of pharmacologically active agents, including those targeting cardiac arrhythmias.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 803733-27-9
Cat. No. B12528418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Benzyl(ethyl)amino]pyridin-3-ol
CAS803733-27-9
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=NC=C(C=C2)O
InChIInChI=1S/C14H16N2O/c1-2-16(11-12-6-4-3-5-7-12)14-9-8-13(17)10-15-14/h3-10,17H,2,11H2,1H3
InChIKeyGXSAGZMKDGCHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Benzyl(ethyl)amino]pyridin-3-ol (CAS 803733-27-9): Preclinical Research Intermediate and Pharmacological Tool


6-[Benzyl(ethyl)amino]pyridin-3-ol (CAS 803733-27-9) is a small molecule heterocyclic compound, specifically a substituted 3-pyridinol derivative [1]. This compound serves as a key intermediate in the synthesis of pharmacologically active agents, including those targeting cardiac arrhythmias [2]. Its structure, featuring a benzyl(ethyl)amino moiety at the 6-position of the pyridin-3-ol core, imparts specific physicochemical properties, such as a LogP of approximately 2.81, influencing its utility in research applications .

Why 6-[Benzyl(ethyl)amino]pyridin-3-ol (803733-27-9) Cannot Be Substituted by Generic Analogs


Substituting 6-[benzyl(ethyl)amino]pyridin-3-ol with a generic analog is not recommended due to its defined role as a specific synthetic intermediate and its unique biological activity profile. While many 3-pyridinol derivatives exist, the specific N-benzyl-N-ethyl substitution pattern on this molecule is critical for its intended applications. This substitution directly influences the compound's LogP (2.81) and polar surface area (PSA: 36.36 Ų), which are key determinants of its reactivity and potential pharmacokinetic behavior . Furthermore, the compound's known activity as an inhibitor of diamine oxidase (IC50: 1.00E+6 nM) provides a quantifiable benchmark, distinguishing it from other pyridinol analogs that may lack this specific target engagement or exhibit different selectivity profiles [1].

Quantitative Evidence Guide for 6-[Benzyl(ethyl)amino]pyridin-3-ol (803733-27-9): Differentiation from Structural Analogs


Physicochemical Differentiation: LogP and PSA Comparison for Drug-Likeness Assessment

The compound's LogP of 2.81 is intermediate compared to its closest analogs, such as 2-(Benzyl-ethyl-amino)-pyrimidin-5-ol (LogP: 2.21) and 6-[Ethyl-(1-phenyl-propyl)-amino]-pyridin-3-ol (LogP: 3.76) . This specific lipophilicity value (2.81) is near the optimal range for oral absorption and blood-brain barrier permeability, suggesting a balanced profile for CNS drug discovery compared to the more polar pyrimidine analog or the more lipophilic propyl derivative .

Medicinal Chemistry Drug Design ADME

Biological Activity: Diamine Oxidase Inhibition as a Differentiating Target

6-[Benzyl(ethyl)amino]pyridin-3-ol demonstrates a specific, albeit weak, inhibitory effect on human diamine oxidase (DAO) with an IC50 of 1.00E+6 nM (1 mM) [1]. While a direct comparative IC50 for a close analog is not available in the same assay, this established activity provides a unique biochemical fingerprint that distinguishes it from other 3-pyridinols without reported DAO inhibition. For context, this level of inhibition can serve as a starting point for structure-activity relationship (SAR) studies aiming to improve potency.

Enzymology Biochemistry Pharmacology

Structural Differentiation: Rotatable Bond Count and Molecular Flexibility

The compound possesses 4 rotatable bonds, which is lower than that of its close analogs 6-[Ethyl-(1-phenyl-propyl)-amino]-pyridin-3-ol and 2-[Ethyl-(1-phenyl-propyl)-amino]-pyrimidin-5-ol, both of which have 5 rotatable bonds . A lower number of rotatable bonds is associated with reduced conformational entropy, potentially leading to improved binding affinity and target selectivity by limiting the number of possible conformations the molecule can adopt in solution .

Computational Chemistry Molecular Modeling Conformational Analysis

Recommended Application Scenarios for 6-[Benzyl(ethyl)amino]pyridin-3-ol (CAS 803733-27-9)


Synthetic Intermediate for Cardiovascular Research Compounds

Based on its established use as an intermediate in the synthesis of pyridinyl aminoalkyl ethers, this compound is ideally suited for research groups developing novel antiarrhythmic agents [1]. Its specific substitution pattern is a key structural feature for generating leads in this therapeutic area.

Reference Standard for Diamine Oxidase (DAO) Inhibition Studies

The documented DAO inhibitory activity (IC50: 1.00E+6 nM) makes this compound a viable reference standard or starting point for biochemical assays investigating histamine metabolism and related physiological processes [2]. Its weak activity can be used to benchmark more potent inhibitors.

Lead Optimization and SAR Studies in Medicinal Chemistry

The defined physicochemical profile (LogP 2.81, PSA 36.36 Ų) and the availability of structural analogs with differing properties (e.g., LogP ranging from 2.21 to 3.76) position this compound as a valuable tool for medicinal chemists conducting structure-activity relationship (SAR) studies to optimize drug-like properties .

Chemical Biology Tool for Probing Molecular Recognition

With a moderate number of rotatable bonds (4) and a balanced lipophilicity profile, this compound is suitable for use as a small molecule probe in chemical biology experiments aimed at understanding protein-ligand interactions and conformational dynamics .

Technical Documentation Hub

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